N-1,3-benzodioxol-5-yl-2-(2-naphthylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(2-naphthylthio)acetamide, commonly known as BNTX, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction.
Wirkmechanismus
BNTX works by selectively binding to the delta opioid receptor and blocking its activation. This receptor is involved in pain modulation, mood regulation, and addiction. By blocking this receptor, BNTX can reduce pain, reduce drug-seeking behavior, and potentially improve mood.
Biochemical and Physiological Effects:
BNTX has been shown to have a range of biochemical and physiological effects. In animal models, BNTX has been shown to reduce pain, reduce drug-seeking behavior, and improve mood. BNTX has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BNTX is its selectivity for the delta opioid receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other opioid receptors. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of pure BNTX.
Zukünftige Richtungen
There are several potential future directions for research on BNTX. One area of interest is in the treatment of chronic pain. BNTX has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of chronic pain conditions such as arthritis.
Another area of interest is in the treatment of addiction. BNTX has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its potential as a treatment for addiction.
Finally, BNTX could also have potential applications in the treatment of mood disorders. The delta opioid receptor is involved in mood regulation, and BNTX has been shown to improve mood in animal models. Further research is needed to investigate the potential of BNTX as a treatment for mood disorders such as depression.
Conclusion:
In conclusion, BNTX is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction. BNTX has been shown to have a range of biochemical and physiological effects, including reducing pain, reducing drug-seeking behavior, and improving mood. Further research is needed to investigate the potential of BNTX as a treatment for chronic pain, addiction, and mood disorders.
Synthesemethoden
The synthesis of BNTX involves a multi-step process that begins with the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl thionyl chloride. This intermediate is then reacted with 1,3-benzodioxole-5-amine to form the desired product, BNTX. The yield of this reaction is typically around 30%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
BNTX has been extensively studied for its potential applications in pharmacology. One of the main areas of research has been in the treatment of pain. The delta opioid receptor, which BNTX selectively targets, is involved in pain modulation. BNTX has been shown to be effective in reducing pain in animal models, and clinical trials are currently underway to investigate its potential as a pain medication.
Another area of research has been in the treatment of addiction. The delta opioid receptor is also involved in the reward pathway of the brain, which is implicated in addiction. BNTX has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are underway to investigate its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-naphthalen-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(20-15-6-8-17-18(10-15)23-12-22-17)11-24-16-7-5-13-3-1-2-4-14(13)9-16/h1-10H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRKAKUILJOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.